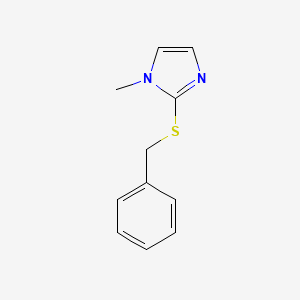

2-(benzylthio)-1-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-13-8-7-12-11(13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXVFWIVHBKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340292 | |

| Record name | ST50988078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63348-55-0 | |

| Record name | ST50988078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzylthio 1 Methyl 1h Imidazole and Analogues

Strategies for Constructing the 1-Methyl-1H-imidazole Core

The formation of the 1-methyl-1H-imidazole scaffold is a foundational step in the synthesis of the target compound. Various methods have been developed for the synthesis of substituted imidazoles. A common approach involves the cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia, often referred to as the Debus synthesis.

For the specific construction of a 1-methyl-1H-imidazole core, a primary amine, methylamine (B109427), is utilized. The general reaction involves glyoxal, formaldehyde, and methylamine in the presence of an acid catalyst. This multicomponent reaction provides an efficient route to the core structure.

Alternative strategies include the functionalization of pre-existing imidazole (B134444) rings. For instance, N-alkylation of imidazole with a methylating agent like methyl iodide or dimethyl sulfate (B86663) is a straightforward method to introduce the methyl group at the N-1 position. However, this can sometimes lead to a mixture of N-1 and N-3 alkylated products, necessitating careful control of reaction conditions to ensure regioselectivity.

Introduction of the Benzylthio Group via Thiolation and Alkylation Reactions

With the 1-methyl-1H-imidazole core in hand, the next critical step is the introduction of the benzylthio group at the C-2 position. This is typically achieved through a two-step process: thiolation followed by S-alkylation.

First, the 1-methyl-1H-imidazole is converted to its corresponding 2-thiol derivative, 1-methyl-1H-imidazole-2-thiol. This can be accomplished by reacting the imidazole with a sulfurizing agent. A common method involves the reaction of 1-methylimidazole (B24206) with elemental sulfur at elevated temperatures. Alternatively, lithiation of the C-2 position followed by quenching with sulfur can also yield the desired thiol.

Once the 1-methyl-1H-imidazole-2-thiol is obtained, the benzylthio group is introduced via an S-alkylation reaction. This involves deprotonation of the thiol with a suitable base, such as sodium hydride or potassium carbonate, to form a thiolate anion. The resulting nucleophilic thiolate is then reacted with benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) to yield 2-(benzylthio)-1-methyl-1H-imidazole. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can improve the efficiency of this benzylation step. vulcanchem.com

A similar strategy has been employed in the synthesis of 2-(benzylthio)-1H-benzo[d]imidazoles, where 2-mercaptobenzimidazole (B194830) is reacted with various benzyl halides in the presence of a base. scielo.br

Regioselective Functionalization Approaches for Imidazole Derivatives

Achieving regioselectivity is a paramount challenge in the synthesis of substituted imidazoles. The imidazole ring possesses multiple reactive sites, and controlling the position of functionalization is crucial for obtaining the desired product.

In the context of this compound synthesis, the regioselectivity of the initial N-methylation step is important. As mentioned earlier, direct methylation of imidazole can yield a mixture of isomers. To circumvent this, a protecting group strategy can be employed. For example, one of the nitrogen atoms can be protected, directing methylation to the other nitrogen. Subsequent deprotection would then yield the desired 1-methyl-1H-imidazole.

Directed metalation is another powerful tool for regioselective functionalization. nih.gov By using a directing group, it is possible to selectively deprotonate a specific carbon atom on the imidazole ring, allowing for the introduction of a substituent at that position. For the introduction of the thiol group at C-2, direct lithiation at this position is a key regioselective step.

Computational studies have also been employed to understand and predict the regioselectivity of reactions involving imidazole derivatives. For instance, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational analysis revealed that a 2-hydroxyaryl group directs the regioselectivity of the reaction. nih.gov

Enantioselective Synthesis of Chiral Analogues (if applicable to future research)

While this compound itself is not chiral, the development of enantioselective methods for the synthesis of chiral imidazole-containing compounds is an active area of research. This is particularly relevant for the synthesis of analogues that may possess stereocenters, leading to potential differences in biological activity between enantiomers.

Future research could explore the synthesis of chiral analogues of this compound where chirality is introduced either on the imidazole core or on the benzylthio substituent.

For instance, if a substituent on the benzyl group creates a stereocenter, enantioselective methods could be employed to control the stereochemistry. This could involve the use of chiral catalysts or auxiliaries during the S-alkylation step. Phase-transfer catalysis, which has been used to improve yields in the synthesis of the target molecule, can also be adapted for enantioselective alkylations. amanote.com

Furthermore, recent advancements have demonstrated the catalytic enantioselective synthesis of axially chiral imidazoles. nih.gov This opens up the possibility of designing and synthesizing novel, non-racemic analogues of this compound with unique three-dimensional structures. The synthesis of chiral thioether ligands containing imidazole rings has also been reported, starting from natural amino acids as chiral precursors. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for developing efficient and scalable synthetic routes. For the synthesis of this compound and its analogues, several parameters can be adjusted to maximize yields and minimize side reactions.

Key parameters for optimization include the choice of solvent, base, temperature, and reaction time for each step. For the S-alkylation reaction, for example, the use of a polar aprotic solvent like DMF or acetonitrile (B52724) is common. The strength of the base used to deprotonate the thiol can also influence the reaction rate and the formation of byproducts.

The table below summarizes some of the key reaction steps and potential optimization parameters:

| Reaction Step | Reagents | Solvent | Base | Catalyst | Temperature | Potential Side Reactions |

| N-Methylation | Imidazole, Methylating agent | Acetonitrile, THF | K2CO3, NaH | - | Room Temp. to Reflux | N-1 vs. N-3 alkylation |

| Thiolation | 1-Methyl-1H-imidazole, Sulfur | Toluene | - | - | High Temp. | Oxidation of thiol |

| S-Alkylation | 1-Methyl-1H-imidazole-2-thiol, Benzyl halide | DMF, Acetonitrile | K2CO3, NaH | TBAB | Room Temp. to 60°C | N-alkylation, Over-alkylation |

The use of an inert atmosphere (e.g., nitrogen or argon) is often crucial, particularly during the thiolation and S-alkylation steps, to prevent the oxidation of the thiol group. vulcanchem.com Purification techniques such as column chromatography are typically employed to isolate the final product in high purity.

Sophisticated Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework.

High-Field Proton (¹H) NMR Analysis

A ¹H NMR spectrum would provide critical information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 2-(benzylthio)-1-methyl-1H-imidazole, one would expect to observe distinct signals for the N-methyl protons, the methylene (B1212753) (S-CH₂) protons, the two protons on the imidazole (B134444) ring, and the five protons of the benzyl (B1604629) group's phenyl ring. The chemical shift (δ) of each signal would indicate the degree of shielding, while the integration would confirm the number of protons in each environment. Spin-spin splitting patterns would reveal adjacent, non-equivalent protons.

Carbon-13 (¹³C) NMR Analysis, including APT and DEPT

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. A standard ¹³C NMR spectrum for this compound would show signals for each of the 11 unique carbon atoms: the N-methyl carbon, the methylene carbon, the three distinct carbons of the imidazole ring, and the carbons of the phenyl group.

Further experiments like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between carbon types (CH₃, CH₂, CH, and quaternary carbons), greatly aiding in the definitive assignment of each resonance.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would directly link each proton to the carbon atom it is attached to, pairing the data from ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. This would be instrumental in connecting the benzyl group to the sulfur and the sulfur to the C2 position of the imidazole ring, as well as confirming the position of the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, helping to determine the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). This technique can determine the mass to within a few parts per million (ppm), which allows for the confident determination of the elemental formula. For this compound, the expected monoisotopic mass for the protonated molecule [M+H]⁺ is calculated to be 205.0799. An experimental HRMS measurement would be required to confirm this elemental composition.

| Formula | Type | Calculated Mass |

| C₁₁H₁₂N₂S | [M+H]⁺ | 205.0799 |

| C₁₁H₁₂N₂S | [M+Na]⁺ | 227.0619 |

This table contains theoretical values. Experimental data is not available.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of light, which excites molecular vibrations.

An FT-IR or FT-Raman spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching from the phenyl and imidazole rings.

Aliphatic C-H stretching from the methyl and methylene groups.

C=N and C=C stretching vibrations within the imidazole and phenyl rings.

C-S stretching, which is typically weak in intensity.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N / C=C Stretch | 1620-1450 |

| C-S Stretch | 700-600 |

This table indicates typical ranges for the expected functional groups. Specific experimental data for the compound is not available.

Computational and Theoretical Investigations of 2 Benzylthio 1 Methyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of organic compounds, including those of imidazole (B134444) derivatives. nih.govdntb.gov.ua

DFT calculations are employed to determine the electronic properties and reactivity of molecules. By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—key insights into the molecule's reactivity can be gained. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov

| Parameter | Symbol | Formula | Typical Value (eV) for a related inhibitor |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -8.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.0 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 6.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.75 to 5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 3.0 |

| Global Softness | σ | 1/η | 0.16 to 0.25 |

Note: The values in this table are illustrative and based on DFT calculations performed on related benzimidazole (B57391) and imidazole derivatives used in corrosion inhibition studies. researchgate.netresearchgate.net

The three-dimensional structure and conformational flexibility of 2-(benzylthio)-1-methyl-1H-imidazole are crucial for its interactions. Conformational analysis involves identifying the stable geometries (conformers) of the molecule and the energy barriers for rotation around its single bonds. The key flexible bonds in this molecule are the C-S and S-CH₂ bonds of the benzylthio group.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to the most stable conformers. These calculations can reveal the preferred spatial arrangement of the imidazole and benzyl (B1604629) rings, which can be influenced by steric hindrance and subtle electronic interactions. The resulting low-energy conformations are essential for understanding how the molecule might fit into a protein's active site or orient itself on a material surface.

Quantum chemical calculations can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to calculate NMR chemical shifts (δ). researchgate.netrsc.org

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental data to confirm its structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or molecular dynamics, which are not always fully captured in calculations on an isolated molecule in the gas phase. researchgate.net Studies on similar N-benzylazoles have shown excellent agreement between GIAO/DFT calculated shifts and experimental values, validating the accuracy of this approach. researchgate.net

The following table presents a comparison of experimental NMR data for this compound with typical theoretical prediction ranges for similar structures.

| Assignment | Experimental ¹H NMR (δ, ppm) vulcanchem.com | Experimental ¹³C NMR (δ, ppm) vulcanchem.com |

|---|---|---|

| N1–CH₃ | 2.35 | 34.2 |

| S–CH₂–Ph | 4.50 | 38.5 |

| C4–H / C5-H | 7.45 / 7.62 | - |

| Aromatic C-H (benzyl) | 7.20–7.40 | - |

| Aromatic C (benzyl) | - | 126.1–137.8 |

| C2–S | - | 147.3 |

Note: Experimental data is from a DMSO-d6 solvent. vulcanchem.com Theoretical GIAO calculations would be performed on the optimized molecular geometry to predict these chemical shifts.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. rdd.edu.iq

If this compound is investigated as a potential drug candidate (e.g., an enzyme inhibitor), MD simulations are essential to understand its binding dynamics with a target protein. After an initial binding pose is predicted using molecular docking, MD simulations can assess the stability of the ligand-protein complex. nih.govnih.gov

Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Protein-Ligand Interactions: To monitor the persistence of specific interactions like hydrogen bonds, hydrophobic contacts, and water bridges throughout the simulation. This helps identify the key amino acid residues responsible for anchoring the ligand. nih.gov

Simulations on related benzimidazole derivatives have been used to validate docking results and confirm the stability of their interactions with therapeutic targets like SARS-CoV-2 Mpro. nih.gov

Imidazole and its derivatives are known to be effective corrosion inhibitors for various metals. MD simulations can model the interface between a metal surface (e.g., copper or aluminum) and an aqueous solution containing the inhibitor. mdpi.com These simulations provide a dynamic picture of the adsorption process. researchgate.net

For a related compound, 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole, DFT calculations explained the adsorption process on an aluminum surface. researchgate.net MD simulations would complement this by showing how multiple inhibitor molecules arrange themselves on the surface, how they displace water molecules, and the orientation they adopt to form a protective layer. The simulation can also be used to calculate the binding or interaction energy between the inhibitor molecule and the surface, quantifying the strength of adsorption. mdpi.com Studies on similar systems have shown that imidazole derivatives can adsorb onto metal surfaces through both physical (electrostatic) and chemical (covalent bond formation) interactions. earthlinepublishers.com

Molecular Docking Studies for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a biological target. While direct molecular docking studies on this compound are not extensively available in the reviewed literature, a wealth of information can be gleaned from computational studies on structurally analogous compounds, particularly derivatives of benzimidazole and other substituted imidazoles. These studies provide valuable insights into the putative biological targets and potential mechanisms of action for this compound.

The imidazole scaffold is a key structural motif in many bioactive compounds, known to interact with a wide range of biological targets. nih.gov Computational studies on various imidazole derivatives have explored their potential as antimicrobial, anticancer, antitubercular, and anti-inflammatory agents.

Antimicrobial Targets

Several studies have investigated the antimicrobial potential of imidazole derivatives through molecular docking. One such study focused on the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] (EC 2.6.1.16), a potential target for antimicrobial agents. daneshyari.com A series of synthesized imidazole derivatives were docked into the active site of this enzyme, with the results indicating good binding affinity and potential inhibitory activity. daneshyari.com In another study, newly synthesized imidazole-thiazole hybrids were evaluated for their antimicrobial properties, with molecular docking studies revealing interactions with key amino acid residues of the target protein (PDB ID: 6LUD). nih.gov For instance, one of the derivatives formed hydrogen bonds with LYS 745. nih.gov

| Compound Class | Biological Target | Key Findings |

|---|---|---|

| Imidazole derivatives with pyrazole (B372694) moiety | L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] synthase | Compounds showed good binding energy and affinity towards the active pocket, suggesting potential as inhibitors. daneshyari.com |

| Imidazole-thiazole hybrids | Protein (PDB ID: 6LUD) | Derivatives exhibited moderate antimicrobial activity, with docking studies showing hydrogen bonding and hydrophobic interactions. nih.gov |

| Benzimidazole derivatives | Staphylococcus aureus protein (PDB: 4LAE) | Designed imidazole derivatives showed high binding affinity based on mole dock scores, suggesting potential as antibacterial agents. ijpp.org.in |

Antitubercular Targets

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new therapeutic agents. Molecular docking has been employed to identify potential antitubercular agents among benzimidazole derivatives. In one such study, a series of substituted benzimidazole derivatives were docked with the Mtb KasA protein (PDB ID: 6P9K). nih.govnih.gov The results highlighted two compounds with high binding energies of -7.36 and -7.17 kcal/mol, respectively, indicating strong potential for inhibition. nih.govnih.gov Another important target in M. tuberculosis is the decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) enzyme. uobasrah.edu.iq Molecular docking of novel thiazolidine-2,4-dione based 1H-benzo[d]imidazoles with this enzyme revealed positive interactions, suggesting a potential mechanism for their antitubercular activity. uobasrah.edu.iq

| Compound Class | Biological Target | Docking Score / Binding Energy | Interacting Residues |

|---|---|---|---|

| Substituted benzimidazole derivatives | Mtb KasA protein (PDB ID: 6P9K) | -7.36 kcal/mol and -7.17 kcal/mol | Not specified |

| Thiazolidine-2,4-dione based 1H-benzo[d]imidazoles | Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) | Not specified | Preferentially positive interactions with potent compounds. uobasrah.edu.iq |

Anticancer Targets

The anticancer potential of imidazole and benzimidazole derivatives has also been explored through computational methods. A study on 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides identified several potent derivatives against the human colorectal (HCT116) cell line. nih.gov Molecular docking of these compounds into the active site of cyclin-dependent kinase-8 (CDK-8) was performed to understand their binding efficacy. nih.gov Another investigation focused on 1,2-disubstituted benzimidazole compounds and their potential as anticancer agents. nih.gov The molecular docking studies of these compounds with lung cancer protein (PDB ID: 1M17) and colon cancer antigen proteins (PDB ID: 2HQ6) were performed to correlate with experimental data. nih.govresearchgate.net One of the compounds showed the best binding affinity of -6.6 kcal/mol. researchgate.net

| Compound Class | Biological Target | Binding Affinity | Key Findings |

|---|---|---|---|

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Cyclin-dependent kinase-8 (CDK-8) | Not specified | Docking studies showed putative binding modes and significant interactions, suggesting potential for treating colon cancer. nih.gov |

| 1,2-disubstituted benzimidazole compounds | Lung cancer protein (PDB ID: 1M17) and Colon cancer antigen proteins (PDB ID: 2HQ6) | -6.6 kcal/mol (best affinity) | The compounds showed good inhibitory activity in molecular docking, which correlated with their cytotoxic activities. nih.govresearchgate.net |

These computational investigations of compounds structurally related to this compound suggest that it may also exhibit a range of biological activities by interacting with similar targets. The presence of the imidazole core, combined with the benzylthio and methyl substitutions, could influence its binding affinity and selectivity towards these and other biological macromolecules. Further dedicated in silico studies on this compound are warranted to elucidate its specific target interactions and therapeutic potential.

Exploration of Pharmacological and Biological Activities of 2 Benzylthio 1 Methyl 1h Imidazole Derivatives

Antimicrobial Activity Research

Derivatives of 2-(benzylthio)-1H-imidazole have been the subject of significant research for their potential as antimicrobial agents, demonstrating efficacy against a variety of pathogenic microorganisms.

Antibacterial Efficacy Studies (in vitro, against Gram-positive and Gram-negative strains)

Numerous studies have highlighted the antibacterial potential of 2-(benzylthio)imidazole derivatives, particularly those based on the benzimidazole (B57391) framework. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

In one study, a series of ten novel 2-benzylthiomethyl-1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). tsijournals.com Several of these compounds displayed significant potency, with Minimum Inhibitory Concentration (MIC) values ranging from 140 to 400 µg/mL. tsijournals.com Specifically, against S. aureus, six of the ten compounds were notably potent, with MICs between 140 and 320 µg/mL. Against E. coli, five compounds showed significant effects, with MICs in the range of 140 to 400 µg/mL. The presence of electro-donating groups like methyl or electron-withdrawing groups like chlorine on the benzyl (B1604629) ring appeared to influence the antibacterial efficacy.

Further research on N-alkylated derivatives of 2-benzylthiomethyl-1H-benzimidazole also demonstrated potent activity against E. coli and S. aureus, with MIC values from 140 to 290 µg/mL. gsconlinepress.comresearchgate.net Some of these N-alkylated compounds, particularly those with chloro or trifluoromethyl substitutions on the benzylthiol moiety, exhibited bactericidal rather than just bacteriostatic effects against E. coli. gsconlinepress.com

Another study investigated 2-(benzylthio)pyrimidine derivatives and found that they also possess significant antibacterial activity against multi-resistant strains of E. coli and S. aureus. scirp.org The presence of a nitro group on the benzyl ring was found to enhance the activity against S. aureus. scirp.org

| Compound Series | Bacterial Strain | Activity Range (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-benzylthiomethyl-1H-benzimidazoles | Staphylococcus aureus | 140 - 320 | |

| 2-benzylthiomethyl-1H-benzimidazoles | Escherichia coli | 140 - 400 | |

| N-alkyl 2-benzylthiomethyl-1H-benzimidazoles | S. aureus & E. coli | 140 - 290 | gsconlinepress.comresearchgate.net |

| 2-(benzylthio)pyrimidine derivatives | S. aureus | MIC = 125 for nitro-substituted derivative | scirp.org |

| 2-(benzimidazolylmethylthio)pyrimidine derivatives | S. aureus & E. coli | MIC = 500 | scirp.org |

Antifungal Efficacy Studies (in vitro, against pathogenic fungal species)

The antifungal properties of imidazole (B134444) derivatives are well-established, and 2-(benzylthio) analogues are no exception. nih.gov Research has demonstrated their efficacy against various pathogenic fungal species.

A study on new 2-(2-methylbenzylthio)-1H-imidazole-4,5-dicarboxylic acid derivatives and their corresponding sulfonyl analogues reported that these compounds were tested for their biological activities, including antifungal effects. Benzimidazole derivatives, in general, have shown potent antifungal activity. nih.gov For instance, certain N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides displayed notable inhibitory effects against Aspergillus niger with MIC values as low as 3.12 μg/ml. nih.gov Another series of 2-substituted benzimidazole derivatives exhibited better antifungal activity than the standard drug fluconazole, with one compound showing maximum activity against A. niger (MIC = 0.018 mM). nih.gov

In a comparative study, benzimidazole derivatives were found to be more potent antifungal agents than benzotriazole (B28993) derivatives. nih.gov Specifically, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated the best antifungal activities against species of Candida, Aspergillus, and dermatophytes. nih.gov While these are not 2-(benzylthio) derivatives, they underscore the potential of the benzimidazole scaffold in antifungal drug discovery. nih.gov More directly related, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides showed excellent antifungal activity against Candida albicans and A. niger, comparable or superior to the standard drug fluconazole. nih.gov

Antiprotozoal and Anthelmintic Activity Assessments

Benzimidazole-based compounds are mainstays in anthelmintic therapy, and research has extended to 2-(benzylthio) derivatives for both anthelmintic and antiprotozoal applications. researchgate.netmdpi.com

A study focused on the synthesis of 2-(benzylthio)benzimidazole and 2-[(benzimidazol-2-yl)methylthio]benzimidazole analogues and evaluated their anthelmintic activity against Haemonchus contortus, a significant gastrointestinal nematode in sheep. academicjournals.org The results indicated that the introduction of a nitro (NO2) group into the chemical structure significantly increased the activity. academicjournals.org Several of the synthesized compounds revealed an activity comparable to the reference drugs ivermectin and fenbendazole. academicjournals.org

Other benzimidazole derivatives have shown activity against various protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. pharmatutor.org While many of these are not specifically 2-(benzylthio) compounds, the general activity of the benzimidazole class against these organisms is well-documented. pharmatutor.org For example, albendazole (B1665689) and mebendazole, which are benzimidazole carbamates, are known to have antiprotozoal effects by binding to β-tubulin dimers in the parasite. mdpi.com

Antitubercular Activity Investigations (e.g., against Mycobacterium tuberculosis)

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and imidazole-containing compounds have shown significant promise. nih.gov Derivatives of 2-(benzylthio)benzimidazole have been specifically investigated for their activity against Mycobacterium tuberculosis.

Using molecular hybridization and simplification approaches, a series of 2-(benzylthio)-1H-benzo[d]imidazoles was synthesized and evaluated as in vitro inhibitors of M. tuberculosis H37Rv. scienceopen.comscielo.br Two lead compounds from this series, designated 6p and 6z, exhibited potent activity with MIC values of 6.9 µM and 3.8 µM, respectively. scienceopen.comscielo.br Importantly, these leading compounds were also active against multidrug-resistant (MDR) strains of M. tuberculosis and showed no apparent toxicity to Vero and HepG2 cells. scienceopen.comscielo.br

Another study synthesized a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides and tested them against M. tuberculosis H37Rv. nih.govresearchgate.net This research highlights the ongoing efforts to develop novel benzimidazole-based molecules for the treatment of tuberculosis. nih.govresearchgate.net

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 6p | M. tuberculosis H37Rv | 6.9 µM | scienceopen.comscielo.br |

| Compound 6z | M. tuberculosis H37Rv | 3.8 µM | scienceopen.comscielo.br |

| Compounds 6p and 6z | Multidrug-resistant M. tuberculosis | Active | scienceopen.comscielo.br |

Antiviral Activity Profiling

The structural diversity of imidazole derivatives has also led to their exploration as antiviral agents. nih.gov Research on 2-(benzylthio)benzimidazole ribonucleosides has identified compounds with activity against specific human viruses.

A study designed and synthesized several 2-alkylthio- and 2-benzylthio derivatives of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB). nih.govacs.org These compounds were evaluated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). The best separation between antiviral activity and cytotoxicity was observed with the 2-benzylthio analog (compound 7). nih.gov This compound was more active against HCMV than the parent compound DRB, acyclovir, and foscarnet, although it was less active than ganciclovir. nih.gov Subsequent synthesis of substituted 2-benzylthio analogs did not yield compounds with improved activity over compound 7. nih.gov

Anticancer and Antiproliferative Investigations

The imidazole scaffold is a key component of several anticancer drugs, and its derivatives are actively being investigated for their antiproliferative properties against various cancer cell lines. nih.govnih.gov

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides was synthesized and evaluated for in vitro anticancer activity. nih.govresearchgate.net While most of the derivatives were less cytotoxic than the standard drugs tamoxifen (B1202) and 5-fluorouracil (B62378) against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, two compounds showed high cytotoxicity. Compound 2 had an IC50 value of 0.0047 µM/ml against the MCF7 cell line, and compound 10 had an IC50 of 0.0058 µM/ml against the HCT116 cell line. nih.govresearchgate.net

Another study synthesized acetylhydrazone derivatives incorporating a 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole structure. researchgate.net Two of these compounds, 2-[(phenylsulfanyl)methyl]-1(N'-[(2,4-dihydroxyphenyl)methylidene]acetohydrazide)-benzimidazole and 2-[(phenylsulfanyl)methyl]-1(N'-[(2-hydroxy-5-bromophenyl)methylidene]acetohydrazide)-benzimidazole, demonstrated excellent cancer inhibitory activity against tested cancer cells, with IC50 values ranging from 4 to 17 μM. researchgate.net

The anticancer potential of imidazole derivatives is often linked to their ability to interact with various biological targets, including enzymes like topoisomerases and protein kinases, which are crucial for cell proliferation. nih.govnih.gov

| Compound Series | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) (Compound 2) | MCF7 (Breast Cancer) | 0.0047 µM/ml | nih.govresearchgate.net |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 10) | HCT116 (Colon Cancer) | 0.0058 µM/ml | nih.govresearchgate.net |

| 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole acetylhydrazones | Various Cancer Cells | 4 - 17 µM | researchgate.net |

In Vitro Cytostatic and Cytotoxic Effects on Cancer Cell Lines

Derivatives of the imidazole and benzimidazole scaffold have shown significant cytostatic and cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity of these compounds is a key area of investigation in the development of novel anticancer agents.

One study reported the synthesis of 1,2,5-trisubstituted benzimidazole derivatives and evaluated their anticancer potential against a panel of cancer cell lines. The compound methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) demonstrated notable cytotoxic effects with IC50 values of 1.88 ± 0.51 μM against Jurkat cells, 1.89 ± 0.55 μM against K562 cells, 2.05 ± 0.72 μM against MOLT-4 cells, 2.11 ± 0.62 μM against HeLa cells, 3.04 ± 0.8 μM against HCT116 cells, and 3.82 ± 0.25 μM against MIA PaCa-2 cancer cells. mdpi.com Another investigation into imidazole-containing aromatic amides revealed that one derivative exhibited an IC50 value of 5.66 ± 2.06 μM against K-562 leukemia cells. nih.gov

Furthermore, a series of conjugates containing imidazole and substituted biphenyl (B1667301) fragments were synthesized and evaluated for their antiproliferative effects. The lead compound from this series demonstrated a half-maximum inhibition concentration of 0.66 μM on day 3 against HeLa, A549, KYSE30, HCC1806, and MDA-MB-231 human cancer cell lines. nih.gov Additionally, certain azole derivatives, including those with a benzimidazole structure, have displayed desirable anti-tumor activities against the HepG2 human cancer cell line, with some compounds showing IC50 values of less than 50µM. researchgate.net

Table 1: In Vitro Cytotoxic Activity of Imidazole and Benzimidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| TJ08 | Jurkat | 1.88 ± 0.51 |

| TJ08 | K562 | 1.89 ± 0.55 |

| TJ08 | MOLT-4 | 2.05 ± 0.72 |

| TJ08 | HeLa | 2.11 ± 0.62 |

| TJ08 | HCT116 | 3.04 ± 0.8 |

| TJ08 | MIA PaCa-2 | 3.82 ± 0.25 |

| Imidazole-containing aromatic amide | K-562 | 5.66 ± 2.06 |

| Imidazole-biphenyl conjugate | Various | 0.66 |

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer therapies. Several studies have indicated that imidazole and benzimidazole derivatives can trigger apoptosis in cancer cells through various pathways.

One mechanism involves the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. Research has shown that certain trisubstituted imidazoles can activate caspases and lead to the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. ijper.org The induction of apoptosis by these compounds can be further confirmed by observing altered mitochondrial membrane potential, a key indicator of the intrinsic apoptotic pathway. mdpi.com For instance, the compound TJ08 was found to alter the mitochondrial membrane potential in HeLa, HCT116, and Jurkat cells. mdpi.com

Furthermore, some imidazole derivatives have been shown to induce apoptosis by targeting oncogenic signaling pathways. The PI3K/Akt/mTOR signaling pathway is often dysregulated in cancer and plays a critical role in cell survival. A study on trisubstituted-imidazoles demonstrated that the lead compound suppressed the proliferation of breast cancer cells by decreasing the phosphorylation of key proteins in this pathway, such as PDK, Akt, and mTOR, ultimately leading to the induction of apoptosis. ijper.org

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Imidazole and benzimidazole derivatives have been found to interfere with the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases, thereby preventing cell proliferation.

A common finding is the induction of cell cycle arrest at the G2/M phase. researchgate.nettu-dortmund.deexcli.denih.govnih.gov This arrest prevents the cells from entering mitosis and can subsequently lead to apoptosis. For example, treatment of human pancreatic cancer cells with benzyl isothiocyanate, a compound with a related structural motif, resulted in G2/M cell cycle arrest. This was associated with the upregulation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) and the downregulation of key G2/M regulatory proteins like CyclinB1, Cdc2, and Cdc25C. tu-dortmund.de Similarly, certain 2-Aryl-1H-benzo[d]imidazole derivatives have been shown to cause cell cycle arrest in the G2/M phase, which is linked to their ability to disrupt microtubule dynamics. nih.gov

In some cases, these derivatives can also cause an accumulation of cells in other phases of the cell cycle. For instance, the benzimidazole derivative TJ08 was found to cause an accumulation of cells in the S-phase in a dose-dependent manner. mdpi.com Another study on imidazole-based EGFR inhibitors revealed that the lead compound halted the cell cycle at the sub-G1 phase. researchgate.net

Target-Specific Enzyme Inhibition (e.g., EGFR, topoisomerases, DHFR)

The anticancer activity of 2-(benzylthio)-1-methyl-1H-imidazole derivatives can often be attributed to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is frequently overexpressed in various cancers and plays a key role in cell proliferation and survival. Several imidazole-based derivatives have been designed and synthesized as EGFR inhibitors. researchgate.net In one study, two compounds, 2c and 2d, inhibited EGFR enzymatic activity with IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively. researchgate.net Further optimization of these compounds led to the development of compound 3c, which exhibited potent EGFR inhibitory activity with an IC50 of 236.38 ± 0.04 nM, comparable to the positive control erlotinib. researchgate.net Another study reported a benzimidazole-1,2,3-triazole hybrid that inhibited EGFR with an IC50 value of 0.15 mM, which was more potent than erlotinib.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. They are well-established targets for cancer therapy. The benzimidazole nucleus has been described in the literature for its potential as a topoisomerase inhibitor. Studies on bis-benzimidazole derivatives have shown that they can inhibit both topoisomerase I and II, and this activity is linked to their cytotoxicity against human breast cancer cells.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR can disrupt DNA synthesis and lead to cell death. DHFR is a validated target for anticancer drugs. Pyrimidine-clubbed benzimidazole derivatives have been designed as potential DHFR inhibitors and have shown antibacterial properties, suggesting their potential as inhibitors of this enzyme in cancer cells as well.

Table 2: Target-Specific Enzyme Inhibition by Imidazole and Benzimidazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 |

|---|---|---|

| Compound 2c | EGFR | 617.33 ± 0.04 nM |

| Compound 2d | EGFR | 710 ± 0.05 nM |

| Compound 3c | EGFR | 236.38 ± 0.04 nM |

Microtubule Dynamics Disruption Studies

Microtubules are dynamic polymers that are essential components of the cytoskeleton and play a crucial role in cell division, particularly in the formation of the mitotic spindle. Disruption of microtubule dynamics is a well-established strategy for cancer treatment.

Several benzimidazole derivatives have been identified as microtubule-targeting agents. nih.gov These compounds can act as microtubule destabilizing agents, similar to nocodazole, by inhibiting tubulin polymerization. nih.gov For example, a study on 2-Aryl-1H-benzo[d]imidazole derivatives found that the compound O-7 could inhibit in vitro tubulin polymerization and disrupt the intracellular microtubule cytoskeleton. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. nih.gov Interestingly, not all benzimidazole derivatives act as microtubule destabilizing agents; some have been found to act as microtubule-stabilizing agents, similar to paclitaxel.

Receptor Modulation Studies (e.g., CRTh2 Receptor Antagonism)

In addition to their anticancer activities, derivatives of this compound have been investigated for their ability to modulate the activity of specific receptors, which can be relevant for the treatment of other diseases such as allergic inflammation.

One notable example is the antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). CRTh2 is a receptor for prostaglandin (B15479496) D2 and is involved in allergic inflammation. A series of novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids were discovered and evolved as selective CRTh2 receptor antagonists. The hit-to-lead evolution of these compounds has been presented, highlighting their potential for the development of new treatments for allergic diseases. One such antagonist, CRTh2 antagonist 1, has an IC50 of 89 nM.

Enzyme Inhibition Studies (e.g., α-glucosidase, urease, pancreatic lipase)

Derivatives of this compound have also been evaluated for their inhibitory activity against various enzymes involved in different metabolic pathways.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help to control blood glucose levels in diabetic patients. Several benzimidazole derivatives have been identified as potent α-glucosidase inhibitors. In one study, a series of s-substituted benzimidazole-thioquinoline derivatives were synthesized, with the most active compound, a 4-bromobenzyl derivative, exhibiting an IC50 value of 28.0 ± 0.6 µM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM).

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria. Inhibition of urease can be a therapeutic strategy for treating infections caused by these bacteria. Benzimidazole derivatives have shown promising urease inhibitory activity. For instance, a series of bis-Schiff bases of benzyl phenyl ketone were synthesized, and several compounds exhibited excellent urease inhibitory activity with IC50 values in the range of 22.21 ± 0.42 to 47.91 ± 0.14 µM, which were comparable to the standard inhibitor thiourea (B124793) (IC50 = 21.15 ± 0.32 µM).

Pancreatic Lipase (B570770) Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity. Thiazole-benzimidazole conjugates have been identified as potent pancreatic lipase inhibitors. researchgate.net In one study, the most active derivative demonstrated an IC50 value of 50.09 μM, which was comparable to the activity of orlistat (B1677487) (IC50 = 39.18 μM), a known pancreatic lipase inhibitor. researchgate.net

Table 3: Enzyme Inhibition by Imidazole and Benzimidazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 |

|---|---|---|

| 4-bromobenzyl derivative | α-Glucosidase | 28.0 ± 0.6 µM |

| Bis-Schiff base of benzyl phenyl ketone | Urease | 22.21 ± 0.42 µM |

Antioxidant Activity Evaluation (in vitro assays)

There is no available research data from in vitro assays to evaluate the antioxidant activity of this compound or its derivatives. Standard assays used to determine antioxidant potential, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or the ferric reducing antioxidant power (FRAP) assay, have not been reported for this compound in published literature. Consequently, no data tables on its radical scavenging capabilities or its effects on oxidative stress markers can be provided.

Immunosuppressive Activity Research

Similarly, the scientific literature lacks any studies investigating the immunosuppressive properties of this compound. Research into the effects of this compound on immune cell proliferation, cytokine production (e.g., interleukins, tumor necrosis factor-alpha), or other markers of immune response has not been publicly documented. Therefore, it is not possible to present any findings or data tables related to its potential to modulate immune function.

While other imidazole and benzimidazole derivatives have been explored for such activities, the strict focus on this compound reveals a lack of specific investigation into its pharmacological profile. Future research would be necessary to determine if this compound possesses any significant antioxidant or immunosuppressive properties.

Structure Activity Relationship Sar Studies and Drug Design Principles

Identification of Key Pharmacophoric Elements within the 2-(benzylthio)-1-methyl-1H-imidazole Scaffold

The fundamental structure of this compound comprises three key pharmacophoric elements: the 1-methyl-1H-imidazole ring, the thioether linkage, and the benzyl (B1604629) group. Each of these components plays a crucial role in the molecule's interaction with biological targets.

The Thioether Linkage (-S-) : The sulfur atom in the thioether linkage is a critical spacer that provides flexibility to the molecule, allowing the benzyl and imidazole (B134444) rings to adopt optimal orientations for binding to a target protein. The sulfur atom itself can participate in various interactions, including hydrophobic interactions and, in some cases, coordination with metal ions within an enzyme's active site.

The Benzyl Group : The benzyl group is a key hydrophobic element that contributes significantly to the binding affinity of the molecule through hydrophobic interactions with nonpolar pockets in the target protein. The aromatic ring can also engage in pi-pi stacking and cation-pi interactions. The substitution pattern on the benzyl ring is a primary site for modification to enhance potency and selectivity.

Impact of Substituent Variations on Potency and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of this class of compounds. The effects of these variations are often target-dependent, but some general trends have been observed in various studies on related imidazole derivatives.

Variations on the benzyl ring have a profound impact on biological activity. The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

For instance, in a series of 1-benzyl-1H-imidazoles designed as selective inhibitors of aldosterone (B195564) synthase (CYP11B2), the position and nature of substituents on the benzyl ring were found to be critical for potency and selectivity. acs.org While a direct SAR for the 2-(benzylthio) series is not detailed in the provided results, analogous findings suggest that:

Electron-withdrawing groups (e.g., nitro, cyano) and halogens (e.g., fluoro, chloro, bromo) at the para-position can enhance potency. These groups can influence the electronic distribution of the ring and may engage in specific interactions within the binding pocket.

Electron-donating groups (e.g., methoxy) can also influence activity, sometimes leading to a different selectivity profile.

The position of the substituent is crucial, with meta and para substitutions often yielding different effects on selectivity against related targets. acs.org

The following table summarizes the impact of hypothetical substitutions on the benzyl ring based on general principles observed in related imidazole compounds.

| Substituent (Position) | Predicted Impact on Potency | Predicted Impact on Selectivity | Rationale |

|---|---|---|---|

| -F (para) | Increase | May increase | Can form favorable polar interactions. |

| -Cl (para) | Increase | Variable | Enhances hydrophobicity and can form halogen bonds. |

| -Br (para) | Increase | Variable | Increases steric bulk and hydrophobicity. |

| -CN (para) | Significant Increase | May significantly increase | Strong electron-withdrawing group, potential for strong polar interactions. |

| -NO2 (para) | Increase | Variable | Strong electron-withdrawing group. |

| -OCH3 (meta) | Variable | May alter selectivity | Can act as a hydrogen bond acceptor. |

While the core structure in this article is this compound, studies on related compounds show that substitutions on the imidazole ring itself can significantly affect activity. For example, in a study on 2-substituted-4-benzyl-5-methylimidazoles as STAT3 inhibitors, the presence of a methyl group at the 5-position was a key feature. nih.gov This suggests that even small alkyl groups on the imidazole ring can contribute to binding affinity, likely through hydrophobic interactions.

Rational Design Strategies for Optimizing Biological Response

The understanding of the SAR of the this compound scaffold has enabled the application of several rational drug design strategies to optimize the biological response of these compounds.

Structure-Based Drug Design : When the three-dimensional structure of the biological target is known, structure-based drug design can be employed. Molecular docking studies can predict the binding mode of this compound derivatives within the active site of the target. nih.govnih.gov This information allows for the rational design of new analogs with improved complementarity to the binding site. For example, if a hydrophobic pocket is identified near the benzyl ring, analogs with larger, more lipophilic substituents at that position can be designed.

Pharmacophore Modeling : In the absence of a target's crystal structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. For imidazole-based compounds, a pharmacophore model might include a hydrophobic feature for the benzyl group, a hydrogen bond acceptor feature for a nitrogen atom in the imidazole ring, and a defined spatial relationship between them. nih.gov

Molecular Hybridization : This strategy involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with potentially enhanced activity or a dual mode of action. For example, the this compound core could be linked to another bioactive scaffold known to interact with a related or complementary target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For imidazole derivatives, 2D- and 3D-QSAR studies have been successfully applied to predict their antimicrobial and other biological activities. researchgate.netnih.gov

A typical QSAR study on this compound derivatives would involve the following steps:

Data Set Preparation : A series of analogs with varying substituents on the benzyl and/or imidazole rings would be synthesized and their biological activity (e.g., IC50 values) determined.

Descriptor Calculation : For each molecule, a set of molecular descriptors would be calculated. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. nih.govscispace.com

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

QSAR studies on antibacterial imidazole derivatives have revealed the importance of descriptors such as HOMO energy, hydration energy, and the number of primary carbon atoms in determining their activity. nih.gov For N-alkyl imidazole analogues, dipole moment was found to contribute positively to antibacterial activity, while steric bulk had a negative contribution. scispace.com These findings suggest that a QSAR model for this compound could provide valuable predictive insights for the design of new, more potent analogs.

The following table illustrates the types of descriptors that would be relevant in a QSAR study of this compound class.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy | Influences polar interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule and its fit in the binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the branching and connectivity of the molecule. |

Preclinical Pharmacokinetic and Metabolic Characterization

In Vitro Permeability and Absorption Assessments

To evaluate the potential for oral absorption, the permeability of a compound across the intestinal epithelium is assessed. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for this purpose. nih.gov When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the barrier properties of the intestinal wall. nih.gov

The apparent permeability coefficient (Papp) is determined by adding the test compound to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the Caco-2 monolayer and measuring its rate of appearance on the opposite side. nih.gov Compounds with a high Papp value are generally predicted to have good intestinal absorption. The bidirectional assessment (apical-to-basolateral and basolateral-to-apical) also helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.

Table 1: Illustrative In Vitro Permeability of a Benzimidazole (B57391) Derivative in Caco-2 Monolayers

| Parameter | Value | Classification |

|---|---|---|

| Papp (A→B) (10⁻⁶ cm/s) | 5.2 | Moderate Permeability |

| Papp (B→A) (10⁻⁶ cm/s) | 15.8 | High Efflux |

| Efflux Ratio (Papp(B→A)/Papp(A→B)) | 3.0 | Potential P-gp Substrate |

Metabolic Stability Evaluation (e.g., microsomal stability assays)

Metabolic stability assays are crucial for predicting a compound's hepatic clearance and half-life in vivo. bienta.netwuxiapptec.com The most common method involves incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). creative-biolabs.comevotec.com

The assay is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system to the mixture of the test compound and liver microsomes. nih.gov Samples are taken at various time points, and the disappearance of the parent compound is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. bienta.net Compounds with high metabolic stability are more likely to have a longer half-life and lower clearance in the body.

Table 2: Representative Metabolic Stability of a Benzimidazole Derivative in Human Liver Microsomes

| Parameter | Value | Interpretation |

|---|---|---|

| In Vitro Half-life (t½, min) | 45 | Moderately Stable |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 25 | Low to Moderate Clearance |

| Percent Remaining after 60 min | 35% | Significant Metabolism |

Plasma Protein Binding Determinations

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its therapeutic target. nih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov

Equilibrium dialysis is a common method used to determine the percentage of a compound that is bound to plasma proteins. nih.gov In this technique, a semi-permeable membrane separates a compartment containing the test compound in plasma from a compartment containing buffer. At equilibrium, the concentration of the unbound compound will be equal on both sides of the membrane, allowing for the calculation of the fraction unbound (fu).

Table 3: Illustrative Plasma Protein Binding of a Benzimidazole Derivative

| Species | Fraction Unbound (fu, %) | Percent Bound (%) |

|---|---|---|

| Human | 1.5 | 98.5 |

| Rat | 2.8 | 97.2 |

| Mouse | 3.1 | 96.9 |

Cytochrome P450 (CYP) Enzyme Inhibition/Induction Profiling

Assessing the potential of a compound to inhibit or induce cytochrome P450 enzymes is critical for predicting drug-drug interactions. bioivt.com Imidazole-containing compounds are known to interact with the heme iron of CYP enzymes, which can lead to inhibition. drugbank.com

In vitro CYP inhibition assays typically involve incubating the test compound with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). researchgate.net The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and the concentration that causes 50% inhibition (IC50) is determined. bioivt.com Low IC50 values indicate a higher potential for clinically significant drug-drug interactions.

Table 4: Representative Cytochrome P450 Inhibition Profile for a Benzimidazole Derivative

| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Potential for Inhibition |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2C9 | Diclofenac | 12.5 | Moderate |

| CYP2C19 | Omeprazole | 8.9 | Moderate |

| CYP2D6 | Dextromethorphan | > 50 | Low |

| CYP3A4 | Midazolam | 2.3 | High |

Emerging Research Directions and Future Scholarly Endeavors

Development of Prodrug Strategies for Enhanced Delivery

A significant hurdle in the development of new therapeutic agents is achieving optimal pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). ajchem-a.com Prodrug design is a well-established strategy to overcome limitations such as poor solubility, low permeability, and rapid metabolism. nih.gov For 2-(benzylthio)-1-methyl-1H-imidazole, several prodrug approaches could be envisioned to enhance its therapeutic potential.

One promising avenue is the modification of the imidazole (B134444) ring. The nitrogen atoms in the imidazole ring can be targeted for the attachment of bioreversible promoieties. nih.gov For instance, acylation or carbamoylation of the imidazole nitrogen could yield prodrugs that are enzymatically cleaved in vivo to release the active parent compound. This strategy has been successfully applied to other imidazole-containing drugs to improve their pharmacokinetic properties. nih.gov Another approach could involve the modification of the benzyl (B1604629) group. Introduction of specific functional groups on the phenyl ring could create sites for the attachment of promoieties designed to improve water solubility or facilitate transport across biological membranes.

Potential Prodrug Strategies for this compound:

| Prodrug Approach | Target Moiety | Potential Advantage |

| N-Acylation | Imidazole Nitrogen | Improved lipophilicity, sustained release |

| N-Carbamoylation | Imidazole Nitrogen | Enhanced stability, controlled release |

| Phenyl Ring Functionalization | Benzyl Group | Increased aqueous solubility, targeted delivery |

| S-Acyl-2-thioethyl (SATE) | Thioether Sulfur | Masking polarity, intracellular delivery |

These strategies, summarized in the table above, represent viable starting points for medicinal chemists to enhance the delivery and efficacy of this compound. Future research should focus on the synthesis and in vitro/in vivo evaluation of such prodrugs to identify candidates with superior drug-like properties.

Design of Multi-Targeting Agents with this compound Scaffolds

Complex diseases often involve multiple biological pathways, making single-target drugs less effective. nih.gov The design of multi-target agents, which can modulate several targets simultaneously, is an emerging paradigm in drug discovery. nih.govnorthwestern.eduarxiv.org The this compound scaffold is well-suited for the development of such multi-target ligands due to the versatile chemistry of the imidazole ring and the potential for diverse substitutions. nih.gov

Derivatives of this compound could be designed to interact with multiple, distinct biological targets implicated in a particular disease. For example, by incorporating pharmacophoric features of known inhibitors of different enzymes or receptors onto the core scaffold, hybrid molecules with dual or multiple activities could be created. The benzimidazole (B57391) scaffold, a close structural relative, has been explored for the design of multi-targeted anti-inflammatory ligands. nih.gov This suggests that the imidazole core of this compound could be similarly exploited.

Conceptual Design of a Multi-Target Agent:

A hypothetical multi-target agent could be designed by modifying the benzyl and methyl groups of the parent compound. For instance, the benzyl group could be replaced with a moiety known to inhibit a specific kinase, while a different functional group with affinity for a G-protein coupled receptor could be attached to the imidazole ring. This approach could lead to the development of novel therapeutics for complex conditions like cancer or neurodegenerative diseases.

Application as Chemical Probes for Elucidating Biological Pathways

Fluorescent chemical probes are invaluable tools for visualizing and understanding complex biological processes in living systems. nih.gov The design of such probes often relies on a core scaffold that can be functionalized with a fluorophore and a reactive group that interacts with a specific analyte. nih.gov The this compound structure presents opportunities for the development of novel chemical probes.

The thioether linkage in this compound is a key feature that could be exploited for sensing specific biological analytes. For example, the sulfur atom could potentially interact with reactive sulfur species (RSS) like hydrogen sulfide (B99878) (H₂S), which are important signaling molecules. jmu.edu By incorporating a suitable fluorophore onto the imidazole or benzyl portion of the molecule, a "turn-on" or "turn-off" fluorescent probe could be designed, where the interaction with the target analyte leads to a change in fluorescence intensity. Such probes would enable the real-time visualization of these species in cells and tissues, providing insights into their physiological and pathological roles. nih.govresearchgate.net

Exploration in Non-Biological Applications (e.g., corrosion inhibition, materials science)

The applications of imidazole and its derivatives extend beyond the biological realm into materials science and industrial processes. nih.gov One notable application is in the field of corrosion inhibition. Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors for various metals and alloys, as they can adsorb onto the metal surface and form a protective layer. mdpi.com

Given that this compound contains both nitrogen and sulfur atoms, it is a strong candidate for investigation as a corrosion inhibitor. nih.govmdpi.com The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with metal ions, facilitating the formation of a protective film. researchgate.net Future studies could involve electrochemical and surface analysis techniques to evaluate the efficiency of this compound in preventing the corrosion of metals such as carbon steel in acidic or saline environments.

Potential Non-Biological Applications:

| Application Area | Proposed Mechanism of Action |

| Corrosion Inhibition | Adsorption onto metal surfaces via N and S atoms |

| Materials Science | Ligand in the synthesis of metal-organic frameworks |

| Catalysis | Precursor for N-heterocyclic carbene (NHC) catalysts |

Integration with Advanced Screening Technologies and Artificial Intelligence in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. ijirt.orgmednexus.org These computational tools can analyze vast datasets to predict the biological activity of compounds, optimize their properties, and identify novel drug candidates. crimsonpublishers.comnih.govnih.gov The this compound scaffold can be a focal point for such in silico investigations.

High-throughput screening (HTS) technologies can be used in conjunction with AI to physically test large libraries of compounds derived from the this compound scaffold. The data generated from HTS can then be fed back into AI models to refine the predictive algorithms and guide the design of the next generation of compounds. This iterative cycle of computational design and experimental testing can dramatically shorten the timeline for discovering new drugs based on this promising chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing 2-(benzylthio)-1-methyl-1H-imidazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzylthio groups can be introduced via thiol-alkylation using benzyl halides in the presence of a base (e.g., K₂CO₃) in solvents like DMF or THF under reflux . Optimization includes varying catalysts (e.g., CuI for click chemistry), temperature (60–100°C), and reaction time (6–24 hours). Purification via column chromatography (hexane:ethyl acetate) and characterization by (e.g., δ 3.71 ppm for methoxy groups) and IR (C-S stretching at ~650 cm) are critical .

Q. How do structural modifications (e.g., substituents on the benzyl or imidazole ring) influence the compound’s physicochemical properties?

- Methodological Answer : Substituents alter solubility, stability, and electronic properties. Electron-withdrawing groups (e.g., -NO, -Br) increase thermal stability (observed via melting points >300°C in halogenated derivatives) but reduce solubility in polar solvents. Methoxy groups enhance solubility in DMSO, as seen in compounds with δ 3.71 ppm () . Computational tools like Gaussian (B3LYP/6-31G*) predict dipole moments and HOMO-LUMO gaps, correlating with experimental UV-Vis spectra .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and binding affinities of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets is standard for optimizing geometry and calculating frontier molecular orbitals (FMOs). Solvent effects (e.g., PCM model for DMSO) improve docking accuracy. Molecular docking (AutoDock Vina) against targets like EGFR (PDB: 1M17) evaluates binding modes, with scoring functions (ΔG < -8 kcal/mol) indicating strong inhibition . Validation via MD simulations (100 ns) assesses stability of ligand-receptor complexes .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50 values for similar derivatives)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time) or impurities. For cytotoxicity assays (MTT protocol), ensure >95% purity (HPLC) and standardized positive controls (e.g., cisplatin). SAR analysis of substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl in thiazole hybrids) reveals steric/electronic effects on activity . Meta-analyses of IC datasets using tools like Prism (nonlinear regression) identify outliers .

Q. What experimental and computational approaches are used to study the corrosion inhibition mechanism of this compound on metals?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 1 M HCl quantify inhibition efficiency (>90% at 10 M). DFT calculates adsorption energies on Fe(110) surfaces; MD simulations (COMPASS forcefield) model inhibitor-metal interactions. XPS confirms chemisorption via S/Fe bond formation .

Methodological Challenges

Q. What are the key challenges in characterizing tautomeric mixtures of this compound derivatives?

- Methodological Answer : Tautomers (e.g., 5-methoxy vs. 6-methoxy isomers) complicate NMR interpretation. Use low-temperature (e.g., -40°C in DMSO-d) to slow exchange rates. 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography (SHELX-TL) provides definitive structures .

Q. How can researchers design robust SAR studies for benzylthio-imidazole hybrids targeting enzymes like α-glucosidase or EGFR?

- Methodological Answer : Combine in vitro enzyme assays (e.g., α-glucosidase inhibition at pH 6.8) with docking to identify critical residues (e.g., His674 in EGFR). Synthesize derivatives with systematic substituent variations (e.g., -CH, -OCH, -Cl) and analyze activity trends via QSAR models (e.g., MLR with descriptors like logP and polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.